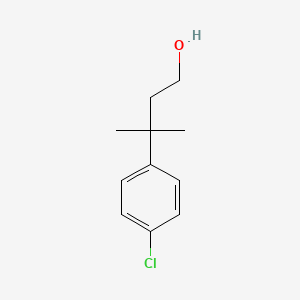![molecular formula C15H15NO B13594766 1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl-](/img/structure/B13594766.png)
1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl- is an organic compound with a complex structure It consists of a propanone backbone with an amino group and a biphenyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with chloroacetone in the presence of an aluminum chloride catalyst. This reaction yields the desired product with high efficiency under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the biphenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: Similar in structure but lacks the biphenyl group.
Cathinone: Contains a similar amino-propanone structure but with different substituents.
2-Propanol, 1-amino-: Similar backbone but with a hydroxyl group instead of a biphenyl group.
Uniqueness
1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl- is unique due to its biphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Eigenschaften
Molekularformel |
C15H15NO |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
2-amino-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C15H15NO/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,16H2,1H3 |
InChI-Schlüssel |
HQWYSIODSLYFOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)

![ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)







![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)


